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molecular formula C12H15ClN2O B8594554 4-tert-Butyl-5-chloro-3,4-dihydro-1H-quinoxalin-2-one

4-tert-Butyl-5-chloro-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B8594554
M. Wt: 238.71 g/mol
InChI Key: JFOPJQGFNZFQIC-UHFFFAOYSA-N
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Patent
US08063038B2

Procedure details

4-tert-Butyl-5-chloro-3,4-dihydro-1H-quinoxalin-2-one from Example 12C (1.5 g, 6.1 mmol) was suspended in 2N sulphuric acid (45 ml) and stirred for 18 h. The mixture was filtered and the filtrate was neutralised with sodium hydrogen carbonate, extracted with EtOAc, dried and evaporated. The residue was taken up in ethanol (30 ml) and cooled in an ice/water bath. Sodium borohydride (460 mg, 12 mmol) was added and the mixture was allowed to warm to room temperature over 2 h. Water (1 ml) was added and the mixture was evaporated. The residue was triturated with ice-cold water, filtered, washed with ice-cold water and dried in vacuo over phosphorous pentoxide to give an orange solid; yield 550 mg, 49%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[Cl:15])[NH:8][C:7](=[O:16])[CH2:6]1)(C)(C)C.[BH4-].[Na+].O>S(=O)(=O)(O)O>[Cl:15][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:14]=1[NH:5][CH2:6][C:7](=[O:16])[NH:8]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)N1CC(NC2=CC=CC(=C12)Cl)=O
Step Two
Name
Quantity
460 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ice-cold water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ice-cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorous pentoxide
CUSTOM
Type
CUSTOM
Details
to give an orange solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=C2NCC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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